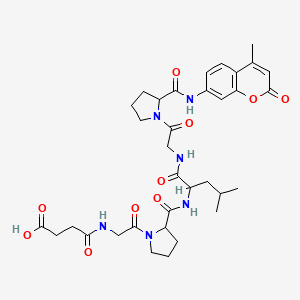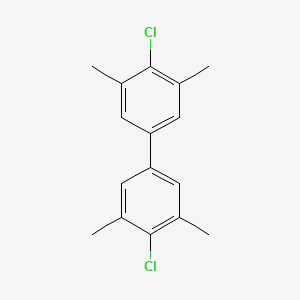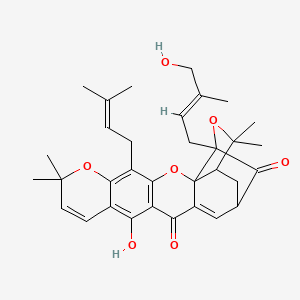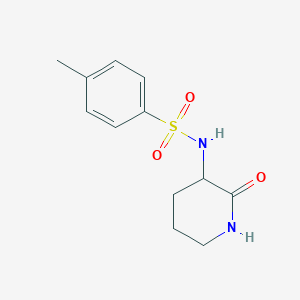
Suc-Gly-DL-Pro-DL-Leu-Gly-DL-Pro-AMC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Suc-Gly-DL-Pro-DL-Leu-Gly-DL-Pro-AMC is a synthetic peptide substrate commonly used in biochemical research. It is a highly sensitive fluorogenic substrate for enzymes such as thimet oligopeptidase and prolyl endopeptidase . The compound is known for its application in enzyme activity assays, particularly in the study of collagenase-like peptidase activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Suc-Gly-DL-Pro-DL-Leu-Gly-DL-Pro-AMC involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as HBTU or DIC, and the protecting groups are removed using TFA. The final product is cleaved from the resin and purified using HPLC .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The use of high-throughput purification techniques, such as preparative HPLC, ensures the production of high-purity peptides suitable for research applications .
Analyse Chemischer Reaktionen
Types of Reactions
Suc-Gly-DL-Pro-DL-Leu-Gly-DL-Pro-AMC primarily undergoes enzymatic hydrolysis reactions. The compound is cleaved by specific enzymes, releasing the fluorogenic AMC group, which can be detected by fluorescence spectroscopy .
Common Reagents and Conditions
The enzymatic reactions involving this compound typically require buffer solutions such as Tris-HCl, pH 8.0, containing NaCl and EDTA. The reactions are carried out at physiological temperatures (37°C) to mimic biological conditions .
Major Products
The major product formed from the enzymatic hydrolysis of this compound is the fluorescent AMC group. This product is used as a readout for enzyme activity assays .
Wissenschaftliche Forschungsanwendungen
Suc-Gly-DL-Pro-DL-Leu-Gly-DL-Pro-AMC is widely used in scientific research for the following applications:
Enzyme Activity Assays: It serves as a substrate for measuring the activity of enzymes such as thimet oligopeptidase and prolyl endopeptidase.
Biochemical Studies: The compound is used to study the kinetics and inhibition of specific enzymes involved in various biological processes.
Medical Research: It is employed in the investigation of enzyme activities in disease states, such as rheumatoid arthritis and systemic lupus erythematosus.
Industrial Applications: The compound is used in the development of diagnostic assays and therapeutic enzyme inhibitors.
Wirkmechanismus
The mechanism of action of Suc-Gly-DL-Pro-DL-Leu-Gly-DL-Pro-AMC involves its cleavage by specific enzymes. The peptide bond between the proline residue and the AMC group is hydrolyzed, releasing the fluorescent AMC group. This fluorescence can be measured to determine enzyme activity. The molecular targets of this compound are enzymes such as thimet oligopeptidase and prolyl endopeptidase, which play roles in peptide metabolism and regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Suc-Gly-Pro-AMC: Another fluorogenic substrate used for studying fibroblast activation protein (FAP) activity.
Suc-Gly-Pro-Leu-Gly-Pro-AMC: A closely related compound used for similar enzyme activity assays.
Uniqueness
Suc-Gly-DL-Pro-DL-Leu-Gly-DL-Pro-AMC is unique due to its specific sequence and sensitivity as a fluorogenic substrate. Its ability to release a highly fluorescent AMC group upon enzymatic cleavage makes it a valuable tool in biochemical research .
Eigenschaften
IUPAC Name |
4-[[2-[2-[[4-methyl-1-[[2-[2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H44N6O10/c1-19(2)14-23(38-34(49)25-7-5-13-40(25)28(42)17-35-27(41)10-11-30(44)45)32(47)36-18-29(43)39-12-4-6-24(39)33(48)37-21-8-9-22-20(3)15-31(46)50-26(22)16-21/h8-9,15-16,19,23-25H,4-7,10-14,17-18H2,1-3H3,(H,35,41)(H,36,47)(H,37,48)(H,38,49)(H,44,45) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHBOWQMQBFJME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)CNC(=O)C(CC(C)C)NC(=O)C4CCCN4C(=O)CNC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H44N6O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
696.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[6-(2-Hydroxypentyl)piperidin-2-yl]pentan-2-ol](/img/structure/B12102328.png)


![Tris[1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole]iridium(III)](/img/structure/B12102340.png)
![[5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B12102351.png)

![3,5-dichloro-4-(4-(6-methylpyrimidin-4-ylamino)-3H-imidazo[4,5-c]pyridin-2-yl)benzonitrile](/img/structure/B12102358.png)



![2-Benzhydryl-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B12102387.png)


